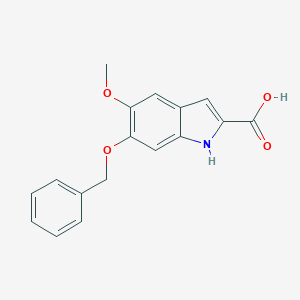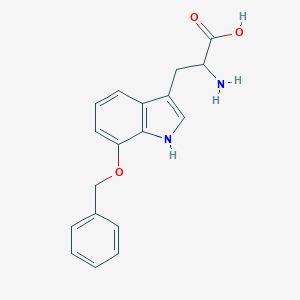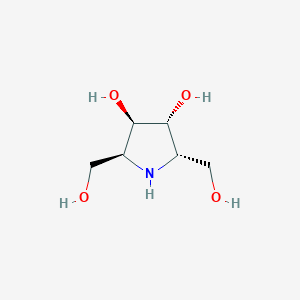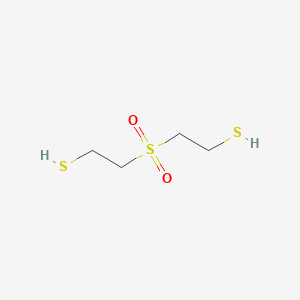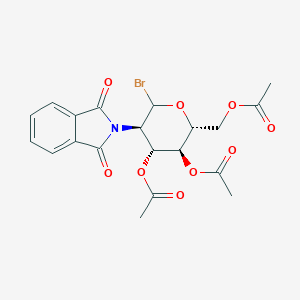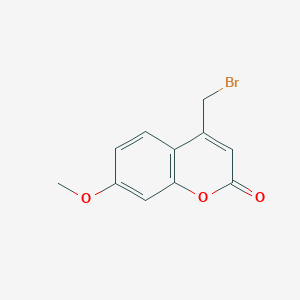
4-Trifluoromethylcoumarin phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Trifluoromethylcoumarin phosphate is a chemical compound that has been widely used in scientific research for its ability to act as a fluorescent substrate in enzyme assays. This compound has been used in a variety of biochemical and physiological studies, and its unique properties have allowed researchers to gain a deeper understanding of the mechanisms of various enzymes. In
Mecanismo De Acción
The mechanism of action of 4-Trifluoromethylcoumarin phosphate involves the hydrolysis of the phosphate ester bond by the enzyme of interest. This hydrolysis results in the release of 4-Trifluoromethylcoumarin, which is highly fluorescent. The fluorescence of 4-Trifluoromethylcoumarin can be measured using a fluorometer, allowing for the detection of enzyme activity.
Biochemical and Physiological Effects:
4-Trifluoromethylcoumarin phosphate does not have any known biochemical or physiological effects on living organisms. It is a synthetic compound that is used exclusively in laboratory settings for scientific research purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Trifluoromethylcoumarin phosphate in laboratory experiments is its ability to act as a real-time fluorescent substrate in enzyme assays. This allows for the detection of enzyme activity in a highly sensitive and specific manner. Additionally, 4-Trifluoromethylcoumarin phosphate is relatively easy to synthesize and purify, making it a cost-effective option for many laboratories.
One limitation of using 4-Trifluoromethylcoumarin phosphate is that it is not suitable for studying all types of enzymes. It is most commonly used to study enzymes that hydrolyze phosphate esters, and may not be effective for studying other types of enzymes. Additionally, the fluorescence of 4-Trifluoromethylcoumarin can be affected by a variety of factors, including pH and temperature, which may limit its use in certain experimental conditions.
Direcciones Futuras
There are several potential future directions for research involving 4-Trifluoromethylcoumarin phosphate. One area of interest is the development of new substrates with improved sensitivity and specificity for studying different types of enzymes. Additionally, 4-Trifluoromethylcoumarin phosphate could be used in combination with other fluorescent substrates to study multiple enzymes simultaneously. Finally, there is potential for the development of new high-throughput screening assays using 4-Trifluoromethylcoumarin phosphate to identify potential enzyme inhibitors.
Métodos De Síntesis
The synthesis of 4-Trifluoromethylcoumarin phosphate involves the reaction of 4-trifluoromethylcoumarin with phosphorus oxychloride and triethylamine in dichloromethane. The resulting compound is then purified by column chromatography to obtain 4-Trifluoromethylcoumarin phosphate in high yield and purity.
Aplicaciones Científicas De Investigación
4-Trifluoromethylcoumarin phosphate has been widely used as a fluorescent substrate in enzyme assays. It has been used to study a variety of enzymes, including serine proteases, kinases, phosphatases, and esterases. This compound is particularly useful in studying enzymes that hydrolyze phosphate esters, as it allows for the detection of enzyme activity in real-time. Additionally, 4-Trifluoromethylcoumarin phosphate has been used in high-throughput screening assays to identify potential enzyme inhibitors.
Propiedades
Número CAS |
122018-93-3 |
|---|---|
Nombre del producto |
4-Trifluoromethylcoumarin phosphate |
Fórmula molecular |
C10H7F3O5P+ |
Peso molecular |
310.12 g/mol |
Nombre IUPAC |
[2-oxo-4-(trifluoromethyl)chromen-7-yl] dihydrogen phosphate |
InChI |
InChI=1S/C10H6F3O6P/c11-10(12,13)7-4-9(14)18-8-3-5(1-2-6(7)8)19-20(15,16)17/h1-4H,(H2,15,16,17) |
Clave InChI |
PEKVXGNEVKIFTF-UHFFFAOYSA-O |
SMILES |
C1=CC2=C(C=C1OP(=O)(O)O)OC(=O)C=C2C(F)(F)F |
SMILES canónico |
C1=CC2=C(C=C1OP(=O)(O)O)OC(=O)C=C2C(F)(F)F |
Sinónimos |
4-trifluoromethylcoumarin phosphate HFCP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Benzyloxy)methyl]-1,3-dioxolan-2-one](/img/structure/B43464.png)

![4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B43467.png)
